Bienvenue dans la boutique en ligne BenchChem!

3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one

Physicochemical profiling Drug-likeness Benzotriazinone SAR

This N3-acetyl-morpholinyl benzotriazinone (CAS 440332-10-5) offers unique structural advantages over direct N-linked analogs like Molinazone: an additional H-bond acceptor, higher TPSA (106.85 Ų) for reduced BBB penetration, and conformational flexibility ideal for ATP-binding pocket orientation. Procure as a 90%+ purity research intermediate for kinase inhibitor & protease modulator SAR programs. Available from multiple vendors with defined purity, enabling reproducible probe development.

Molecular Formula C13H14N4O3
Molecular Weight 274.28
CAS No. 440332-10-5
Cat. No. B2362999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one
CAS440332-10-5
Molecular FormulaC13H14N4O3
Molecular Weight274.28
Structural Identifiers
SMILESC1COCCN1C(=O)CN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C13H14N4O3/c18-12(16-5-7-20-8-6-16)9-17-13(19)10-3-1-2-4-11(10)14-15-17/h1-4H,5-9H2
InChIKeyWPZCSQVDZSJAHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one (CAS 440332-10-5): Core Structural and Pharmacophoric Profile


3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one (CAS 440332-10-5) is a benzotriazinone derivative featuring a morpholine-substituted acetyl group attached to the N3 position of the 1,2,3-benzotriazin-4(3H)-one core [1]. Unlike simple N-morpholinyl benzotriazinones such as Molinazone, this compound incorporates an acetyl linker that introduces an additional hydrogen bond acceptor and rotatable bond element, resulting in distinct physicochemical properties including a higher molecular weight (274.28 vs. 232.24 g/mol), increased topological polar surface area (TPSA 106.85 Ų), and predicted drug-likeness parameters (clogP 1.32) [2][3]. The compound is commercially available as a research intermediate and screening compound for drug discovery applications, particularly in kinase inhibitor and protease modulator programs .

Why In-Class Benzotriazinone Analogs Cannot Substitute for 3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one in Target-Focused Research


Benzotriazinone derivatives bearing morpholine substituents share a common core but differ critically in substitution pattern, linker chemistry, and resulting physicochemical and pharmacological profiles. The target compound (440332-10-5) bears an acetyl linker between the benzotriazinone N3 and the morpholine ring, whereas Molinazone (CAS 5581-46-4) features a direct N-morpholinyl attachment [1]. This structural distinction introduces an additional carbonyl oxygen, increasing the TPSA from approximately 60 Ų (Molinazone) to 106.85 Ų (target compound), which significantly impacts membrane permeability, solubility, and pharmacokinetic behavior [2]. Furthermore, Molinazone is established as an anti-inflammatory analgesic agent (phenylbutazone derivative), while the target compound is primarily employed as a versatile synthetic building block for kinase inhibitors and protease modulators [3][4]. Substitution of one for the other without empirical validation would introduce uncontrolled variables in both biological activity and physicochemical properties, undermining experimental reproducibility and SAR reliability.

Quantified Differentiation Evidence: 3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one vs. Key Comparators


Molecular Weight and TPSA Differentiation vs. Molinazone (Direct Structural Analog)

The target compound exhibits a molecular weight of 274.28 g/mol and a topological polar surface area (TPSA) of 106.85 Ų, compared to 232.24 g/mol and approximately 60 Ų for Molinazone (CAS 5581-46-4), the closest direct N-morpholinyl benzotriazinone analog [1][2]. The 42.04 g/mol increase in molecular weight and the ~47 Ų increase in TPSA are attributable to the acetyl linker present in the target compound. These differences place the target compound in a distinct physicochemical space with implications for membrane permeability (lower for higher TPSA) and oral bioavailability prediction according to Veber's rules [2][3].

Physicochemical profiling Drug-likeness Benzotriazinone SAR

Structural Differentiation: Acetyl Linker vs. Direct N-Morpholinyl Attachment

The target compound features a 2-oxoethyl (acetyl) linker connecting the benzotriazinone N3 to the morpholine ring, in contrast to Molinazone's direct N-morpholinyl attachment [1]. This linker introduces an additional carbonyl oxygen capable of serving as a hydrogen bond acceptor and alters the spatial orientation of the morpholine moiety relative to the benzotriazinone core. The InChI and SMILES data confirm the distinct connectivity: target compound InChIKey = WPZCSQVDZSJAHA-UHFFFAOYSA-N (C13H14N4O3) vs. Molinazone (C11H12N4O2) [2]. The acetyl linker also adds an sp³-hybridized methylene carbon, increasing conformational flexibility (2 rotatable bonds in the linker region vs. 0 for Molinazone) [1][2].

Medicinal chemistry Linker design Structural biology

Commercial Availability and Pricing Density vs. Research Chemical Alternatives

The target compound (CAS 440332-10-5) is available from multiple commercial suppliers at 90%+ purity, with pricing at approximately $118.5 per 20 μmol (Life Chemicals) and ¥3,681.90 per 5 mg (Aladdin via AmayBio) [1][2]. In comparison, Molinazone (CAS 5581-46-4) is more widely listed as a pharmaceutical reference standard with historical analgesic indication, and is available at ≥95% purity from multiple vendors . The target compound commands a higher price per unit mass, reflecting its status as a specialized research intermediate rather than a legacy pharmaceutical compound with established supply chains. The Kuujia platform lists the target compound at $85.5 per 2 μmol and $94.5 per 5 μmol (90%+ purity), providing quantifiable procurement benchmarks [1].

Procurement Screening library Cost efficiency

Pharmacological Indication History: Research Intermediate vs. Legacy Analgesic Agent

Molinazone (CAS 5581-46-4) is a legacy pharmaceutical compound originally developed as an anti-inflammatory analgesic in the phenylbutazone class, with documented use as a muscle relaxant [1]. The target compound (CAS 440332-10-5), in contrast, has no established therapeutic indication and is exclusively positioned as a research intermediate for de novo drug discovery, specifically as a building block for kinase inhibitors and protease modulators [2]. This distinction is critical: Molinazone's known pharmacology (including potential COX inhibition inferred from its phenylbutazone lineage) may confound phenotypic screening results if used as a surrogate for the target compound, which lacks this polypharmacology [3]. The target compound offers a cleaner pharmacological starting point for target-based drug discovery programs requiring unambiguous SAR interpretation.

Drug repositioning Target identification Pharmacophore deconvolution

Class-Level Cytotoxic Activity Benchmark: Benzotriazinone Derivatives Against HepG2 Liver Carcinoma

Benzotriazinone derivatives bearing amino acid and hydrazone substituents at the N3 position have demonstrated potent cytotoxic activity against HepG2 human liver carcinoma cells in vitro. In a 2020 ACS Omega study, compound 3 (a methyl 2-(4-oxobenzotriazin-3(4H)-yl)alkanoate derivative) exhibited an IC50 of 6.525 μM, while compound 13a (a hydrazone derivative) showed IC50 of 10.97 μM, compared to doxorubicin at 2.06 μM [1]. While the target compound 440332-10-5 was not directly tested in this study, the data establish a class-level benchmark: N3-substituted benzotriazinones with carbonyl-containing linkers can achieve single-digit micromolar potency against HepG2 cells [2]. The target compound's acetyl-linked morpholine architecture represents a structurally distinct entry within this activity space, offering a differentiated starting point for medicinal chemistry optimization of the linker region [3].

Anticancer activity HepG2 Cytotoxicity screening

Optimal Research and Procurement Application Scenarios for 3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one (CAS 440332-10-5)


Kinase Inhibitor Lead Generation Using Acetyl-Linked Morpholine Benzotriazinone Scaffolds

The target compound's acetyl linker introduces conformational flexibility and an additional hydrogen bond acceptor relative to directly N-linked morpholinyl benzotriazinones like Molinazone [1]. This structural feature is particularly valuable in kinase inhibitor programs targeting ATP-binding pockets where the hinge-binding benzotriazinone core must be precisely oriented. The compound's availability at 90%+ purity from multiple vendors enables rapid SAR expansion through N3-linker diversification [2]. The class-level HepG2 cytotoxic activity benchmark (IC50 6–11 μM for related N3-substituted benzotriazinones) provides a validated starting point for anticancer screening cascades [3].

Physicochemical Property-Driven Library Design for Peripherally Restricted Therapeutics

With a TPSA of 106.85 Ų and molecular weight of 274.28 g/mol, the target compound occupies a physicochemical space consistent with peripherally restricted drug candidates, as TPSA values above 100 Ų are associated with reduced passive blood-brain barrier penetration [1]. Compared to Molinazone (TPSA ~60 Ų), the target compound is a superior starting point for programs requiring systemic but non-CNS exposure, such as peripheral kinase inhibitors for inflammatory or oncology indications where CNS side effects must be minimized [2]. The predicted clogP of 1.32 further supports favorable solubility-permeability balance [1].

Selective Chemical Probe Development with Clean Pharmacological Background

Unlike Molinazone, which carries a legacy analgesic/anti-inflammatory pharmacological profile associated with the phenylbutazone class and potential COX inhibition, the target compound has no established therapeutic indication and no documented polypharmacology [1]. This makes it an ideal starting point for developing selective chemical probes where phenotypic readouts must be unambiguously attributed to the intended target, not to legacy off-target activities [2]. Procurement from research chemical suppliers at defined purity levels (90%+) supports reproducible probe development workflows [3].

Synthetic Methodology Development with Morpholine-Functionalized Benzotriazinones

The target compound serves as a versatile synthetic intermediate for further derivatization at the morpholine ring, the acetyl methylene, or the benzotriazinone aromatic positions [1]. The predicted stability under standard conditions and compatibility with diverse reaction chemistries make it suitable for methodology development in heterocyclic chemistry [1]. The compound's CID 6576064 and well-defined InChI (WPZCSQVDZSJAHA-UHFFFAOYSA-N) enable unambiguous registration in electronic laboratory notebooks and compound management systems [2].

Quote Request

Request a Quote for 3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.